N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide
Description
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with a 2-methoxyphenyl group and a 1,3-dioxoisoindol-2-ylmethyl moiety. The molecular formula is C₂₂H₂₃N₃O₄, with an average molecular weight of 393.44 g/mol. The 2-methoxyphenyl substituent may modulate electronic and steric interactions in biological or chemical contexts.
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-5-14-20(25)23(18-12-8-9-13-19(18)28-2)15-24-21(26)16-10-6-7-11-17(16)22(24)27/h6-13H,3-5,14-15H2,1-2H3 |
InChI Key |
XWHHFSIHLUFTEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Resin Functionalization and Initial Coupling
The synthesis begins with the attachment of a 2-methoxyphenylamine derivative to a Wang resin via an ester linkage. This step employs carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acid groups on the resin. Subsequent washing with deuterated methanol ensures the removal of unreacted reagents.
Formation of the 1,3-Dioxoisoindole Moiety
The critical 1,3-dioxoisoindol-2-ylmethyl group is introduced through nucleophilic substitution. A bromomethylisoindoline-1,3-dione precursor reacts with the secondary amine of the hexanamide intermediate. This reaction proceeds in dimethylformamide (DMF) at 50°C for 8 hours, achieving yields of 68–72%. Microwave-assisted synthesis has been explored to reduce reaction times to 30 minutes, though scalability remains a challenge.
Solution-Phase Synthetic Routes
Solution-phase methods provide flexibility for large-scale production. These routes often prioritize cost-effectiveness and simpler purification workflows.
Stepwise Amide Bond Formation
A modular approach involves synthesizing the hexanamide backbone separately before introducing the 1,3-dioxoisoindole group.
-
N-(2-Methoxyphenyl)hexanamide is prepared by reacting hexanoyl chloride with 2-methoxyaniline in dichloromethane (DCM) with triethylamine as a base. Yields exceed 85% after recrystallization from ethyl acetate.
-
The secondary amine is alkylated using 2-(bromomethyl)isoindoline-1,3-dione in acetonitrile with potassium carbonate. This SN2 reaction achieves 65–70% yield after column chromatography.
One-Pot Tandem Reactions
Recent advancements utilize tandem amidation-alkylation sequences to streamline synthesis. In a representative procedure:
-
Hexanoyl chloride, 2-methoxyaniline, and 2-(hydroxymethyl)isoindoline-1,3-dione are combined with Hünig’s base in tetrahydrofuran (THF).
-
The mixture is heated at 60°C for 24 hours, yielding the target compound in 58% yield after extractive workup.
Key Reaction Optimization Parameters
Successful synthesis hinges on optimizing critical variables:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC/HOBt or DCC | Maximizes amide formation |
| Solvent | DMF or DCM | Solubility and reactivity |
| Temperature | 50–60°C | Balances rate vs. side rxns |
| Reaction Time | 8–24 hours | Completeness of reaction |
| Base | Triethylamine or DIEA | Neutralizes HCl byproduct |
Substituting EDC with propylphosphonic anhydride (T3P) improves yields to 78% by reducing racemization. Microwave irradiation (100°C, 150 W) further enhances efficiency, completing reactions in 1–2 hours.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (1:3 to 1:1). The target compound typically elutes at Rf = 0.4–0.5. Preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >95% purity for biological assays.
Spectroscopic Confirmation
-
1H NMR (400 MHz, CDCl3): δ 7.85–7.70 (m, 4H, isoindole aromatic), 6.90–6.80 (m, 4H, methoxyphenyl), 4.50 (s, 2H, CH2N), 3.80 (s, 3H, OCH3).
-
HRMS : m/z calculated for C24H27N2O4 [M+H]+: 415.2018; found: 415.2021.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation of the methoxyphenyl group generates a dimethylated byproduct (~15%). This is minimized by using bulky bases like 2,6-lutidine to sterically hinder undesired pathways.
Hydrolytic Instability
The 1,3-dioxoisoindole ring is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DMSO ensures stability for >6 months.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phthalimide derivatives, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide involves its interaction with specific molecular targets. The phthalimide moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Implications
Shorter chains (e.g., acetamide in ) may reduce metabolic stability due to increased susceptibility to hydrolysis .
Aryl Substituents: 2-Methoxyphenyl (target) vs. 3-hydroxyphenyl (): The methoxy group’s electron-donating nature contrasts with the hydroxy group’s polarity, affecting solubility and receptor interactions.
Isoindole-dione Modifications :
- Nitro Substituents (): The 5-nitro group on the isoindole-dione ring increases electron-withdrawing effects, which could stabilize charge-transfer interactions in catalytic or biological systems.
Biological Activity
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This compound contains a hexanamide backbone, with substitutions that suggest interactions with various biological targets, particularly in the context of cancer and inflammatory disorders.
Structural Characteristics
The compound's structure includes:
- A hexanamide backbone.
- A 1,3-dioxoisoindole moiety.
- A 2-methoxyphenyl group.
These features suggest potential for significant interactions with integrins and other proteins involved in cell adhesion and migration, which are critical in cancer metastasis and inflammation.
Preliminary studies indicate that this compound may act as an agonist in cellular signaling pathways. Its mechanism likely involves binding to specific receptors or enzymes, influencing pathways associated with cell proliferation and migration.
Anticancer Potential
The compound's structural components imply it may inhibit cancer cell migration and invasion through integrin signaling pathways. Research focusing on similar compounds has shown that isoindole derivatives can exhibit anticancer properties by disrupting these pathways. For instance, studies on related compounds have demonstrated their ability to reduce tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
Given its potential interactions with integrins, this compound may also possess anti-inflammatory properties. Integrins play a crucial role in inflammatory responses; thus, targeting these proteins could lead to reduced inflammation in various conditions.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Hydroxyphenyl)hexanamide | Hydroxy group on the phenyl ring | Lacks the dioxoisoindole moiety |
| N-(2-Methylphenyl)hexanamide | Substituted with a methyl group | Simpler structure with less potential for complex interactions |
| 1,3-Dioxoisoindole derivatives | Shares the isoindole core structure | Varies in substituents affecting biological activity |
The uniqueness of this compound lies in its combination of both an isoindole derivative and a methoxy-substituted phenyl group, which may enhance its interaction profile compared to simpler analogs.
Case Studies
- In Vitro Studies : Initial evaluations have shown that compounds structurally similar to this compound exhibit promising activity against various cancer cell lines. For example, derivatives have been tested against breast cancer cells, showing reduced viability at micromolar concentrations.
- In Vivo Models : Animal studies using related isoindole compounds have indicated significant tumor regression when administered at therapeutic doses. These findings support the hypothesis that this compound could similarly impact tumor growth dynamics .
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide, and how can intermediates be characterized?
Methodological Answer:
The compound’s synthesis typically involves coupling a phthalimide-derived moiety (1,3-dioxoisoindol-2-ylmethyl) with a hexanamide chain linked to a 2-methoxyphenyl group. A stepwise approach is recommended:
Amide bond formation: React 2-methoxyaniline with hexanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to yield N-(2-methoxyphenyl)hexanamide.
Phthalimide incorporation: Use a Mitsunobu reaction or nucleophilic substitution to attach the phthalimide group to the hexanamide intermediate.
Characterization:
- Intermediates: Analyze via (e.g., phthalimide protons at δ 7.8–7.9 ppm) and FT-IR (amide C=O stretch ~1650 cm) .
- Final product: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and high-resolution mass spectrometry (HRMS) .
How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during structural validation?
Methodological Answer:
Contradictions in spectral data often arise from impurities, tautomerism, or solvent effects. To address this:
Orthogonal techniques: Cross-validate with , DEPT-135 (to distinguish CH, CH, and CH groups), and 2D NMR (COSY, HSQC) for unambiguous assignment .
Crystallography: If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous isoindole derivatives .
Computational validation: Compare experimental IR stretches with density functional theory (DFT)-predicted vibrational modes (e.g., using Gaussian 16) .
Advanced Research Questions
What strategies are effective for probing the biochemical interactions of this compound, particularly its potential as an enzyme modulator?
Methodological Answer:
To evaluate enzyme interactions:
Kinetic assays: Perform fluorometric or spectrophotometric assays (e.g., NADH-dependent dehydrogenase inhibition) with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
Docking studies: Employ molecular docking (AutoDock Vina) to model binding poses in enzyme active sites, focusing on the phthalimide group’s interaction with catalytic residues .
Proteomics: Use affinity chromatography or SPR (surface plasmon resonance) to identify binding partners in cellular lysates .
How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
Scaffold modification: Synthesize derivatives by:
- Replacing the methoxyphenyl group with halogenated or nitro-substituted aryl rings.
- Varying the hexanamide chain length (C4–C8) to assess hydrophobicity effects .
Bioactivity profiling: Test derivatives in parallel assays (e.g., cytotoxicity, enzyme inhibition) to correlate structural changes with activity. Use PCA (principal component analysis) to identify critical substituents .
Metabolic stability: Assess microsomal half-life (human liver microsomes) to prioritize compounds with favorable pharmacokinetics .
What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?
Methodological Answer:
Property prediction: Use tools like SwissADME to calculate logP, solubility, and bioavailability. The phthalimide group may increase rigidity, reducing entropy penalties in binding .
Reactivity analysis: Perform DFT calculations (B3LYP/6-31G*) to evaluate electrophilicity of the amide carbonyl groups, which could influence hydrolysis or nucleophilic attack .
MD simulations: Run molecular dynamics (GROMACS) to study conformational flexibility in aqueous and lipid bilayer environments, critical for membrane permeability .
Data Contradiction Analysis
How should researchers address conflicting results in enzyme inhibition assays (e.g., IC50_{50}50 variability)?
Methodological Answer:
Standardize protocols: Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted), buffer conditions (pH, ionic strength), and substrate concentrations .
Control experiments: Include known inhibitors (positive controls) and DMSO-only samples (vehicle controls) to normalize data .
Statistical rigor: Apply ANOVA with post-hoc Tukey tests to assess significance across replicates. Outliers may indicate compound aggregation or assay interference .
What analytical approaches validate purity when HPLC and NMR data suggest discrepancies?
Methodological Answer:
Orthogonal chromatography: Use HILIC (hydrophilic interaction liquid chromatography) alongside reversed-phase HPLC to separate polar impurities .
Mass spectrometry: Perform LC-MS/MS to detect trace contaminants (e.g., synthetic byproducts) below NMR detection limits .
Elemental analysis: Confirm C, H, N composition matches theoretical values (±0.4% tolerance) .
Experimental Design Considerations
What in vivo models are appropriate for preliminary toxicity assessment?
Methodological Answer:
Acute toxicity: Use zebrafish (Danio rerio) embryos for high-throughput screening of LC and developmental effects .
Rodent models: Administer compound intraperitoneally to BALB/c mice (dose range: 10–100 mg/kg) and monitor liver enzymes (ALT, AST) and renal biomarkers (creatinine) .
Histopathology: Fix tissues in formalin, section, and stain with H&E to assess organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
